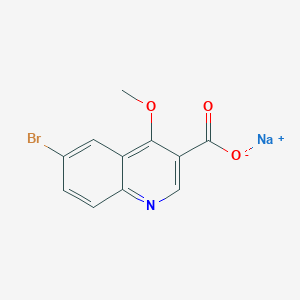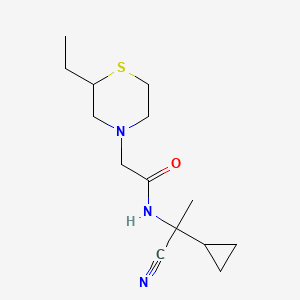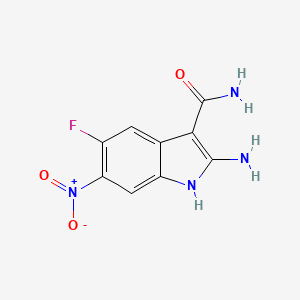![molecular formula C15H23N3O4S B2663396 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea CAS No. 2415599-08-3](/img/structure/B2663396.png)
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with methanesulfonyl and methoxy groups, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-methanesulfonyl-4-methoxypiperidine. This can be achieved through the reaction of 4-methoxypiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine.
-
Alkylation: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom of the piperidine ring.
-
Urea Formation: : The final step involves the reaction of the alkylated piperidine with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The methoxy group on the piperidine ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Reduction: : The urea moiety can be reduced to form the corresponding amine under hydrogenation conditions using catalysts such as palladium on carbon.
-
Substitution: : The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for the reduction of the urea group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism of action of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The methanesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the phenylurea moiety can facilitate interactions with proteins involved in signal transduction pathways. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Methoxypiperidine: Shares the piperidine ring but lacks the methanesulfonyl and phenylurea groups.
Phenylurea: Contains the urea moiety but lacks the piperidine ring and methanesulfonyl group.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the piperidine and phenylurea moieties.
Uniqueness
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-22-15(8-10-18(11-9-15)23(2,20)21)12-16-14(19)17-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPOQLHUVCFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![8-(4-ethoxybenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2663316.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2663319.png)

![3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2663323.png)
![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2663331.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2663334.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2663336.png)
